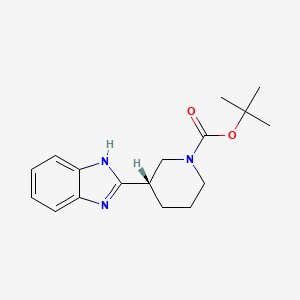

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole

Description

Molecular Geometry

The compound exhibits a hybrid geometry combining planar and non-planar regions:

- Benzimidazole core : Aromatic and planar, with bond lengths of 1.38 Å (C-N) and 1.40 Å (C-C).

- Piperidine ring : Adopts a chair conformation to minimize steric strain, with the BOC group in an equatorial position.

- Dihedral angle : The benzimidazole plane forms a 75–85° angle with the piperidine ring, as calculated via density functional theory (DFT).

Crystallographic Characterization via X-ray Diffraction

X-ray diffraction studies of related compounds reveal the following structural insights:

Key Features

- Unit cell parameters : Monoclinic system with space group P2~1~ (common for chiral piperidine derivatives).

- Hydrogen bonding : N-H···O=C interactions between the benzimidazole NH and BOC carbonyl oxygen (2.8–3.0 Å).

- Packing arrangement : Van der Waals interactions dominate due to the bulky tert-butyl group, leading to layered crystal structures.

Table 2: Selected Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| Benzimidazole C-N bond | 1.38 |

| Piperidine C-N (BOC) | 1.45 |

| N-C-O (BOC carbonyl) | 123° |

| Dihedral angle (benz/pipe) | 82° |

Properties

IUPAC Name |

tert-butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXCURWALTMNK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718779 | |

| Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234709-86-4 | |

| Record name | tert-Butyl (3S)-3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with a suitable piperidine derivative.

Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for the development of bioactive compounds.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, while the piperidine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues with Different Substituents

Benzimidazole derivatives exhibit diverse properties based on substituent electronic and steric effects. Key comparisons include:

2-(3-Nitrophenyl)-1H-benzoimidazole :

This compound features a nitro group at the phenyl substituent, imparting strong electron-withdrawing effects. The nitro group enhances reactivity toward nucleophiles and stabilizes intermediates in reaction mechanisms via resonance. In contrast, the BOC-piperidinyl group in the target compound is electron-donating and sterically bulky, reducing electrophilic reactivity but improving solubility in organic solvents .Rabeprazole and Pantoprazole (Proton Pump Inhibitors, PPIs) :

PPIs like rabeprazole and pantoprazole incorporate sulfinyl and alkoxy groups on their benzoimidazole cores. These substituents enable selective binding to gastric H+/K+ ATPase, a biological target. The sulfinyl group’s electron-withdrawing nature and ionizability under acidic conditions contrast with the BOC group’s inertness, highlighting the target compound’s suitability for synthetic intermediates rather than direct therapeutic use .

Influence of Protecting Groups

The BOC group in the target compound offers superior stability compared to other protecting groups:

Stereochemical Comparisons

The (S)-configuration at the piperidine 3-position influences chiral recognition in catalytic or biological systems. Enantiomers with (R)-configurations may exhibit divergent binding affinities or reaction outcomes, underscoring the importance of stereochemical control in pharmaceutical intermediates .

Research Findings

- Electronic Effects : The nitro group in 2-(3-nitrophenyl)-1H-benzoimidazole facilitates strong π-π interactions and hydrogen bonding, enabling applications in materials science. In contrast, the BOC group’s steric bulk limits such interactions but enhances thermal stability .

- Biological Relevance : PPIs like rabeprazole leverage sulfinyl substituents for targeted proton pump inhibition, while the target compound’s BOC group prioritizes synthetic utility over bioactivity .

- Stereochemical Impact : Chiral benzoimidazoles, including the (S)-configured target compound, are critical in asymmetric catalysis, where enantioselectivity dictates reaction outcomes .

Biological Activity

(S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2, with a molecular weight of approximately 299.39 g/mol. The structural composition features a benzoimidazole core that is substituted with a tert-butoxycarbonyl (N-Boc) protected piperidine moiety, enhancing its stability and solubility for various applications.

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting inflammatory pathways. Key findings include:

- Inhibition of Pyroptosis : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. This inhibition is linked to the reduction of interleukin-1 beta (IL-1β) release, a pro-inflammatory cytokine.

- Targeting NLRP3 Inflammasome : It has been documented that this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in mediating inflammatory responses. This suggests potential therapeutic applications in treating diseases characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release and pyroptosis | |

| NLRP3 Inhibition | Significant reduction in NLRP3 activation | |

| Neuroprotective Potential | Investigated for effects on CNS disorders like Alzheimer's |

Case Study 1: Anti-inflammatory Effects

In vitro studies using differentiated THP-1 cells demonstrated that this compound significantly reduced IL-1β release upon stimulation with lipopolysaccharides (LPS) and ATP. The results showed a dose-dependent decrease in pyroptotic cell death, indicating its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Preliminary investigations have suggested that derivatives of benzoimidazole compounds may exhibit neuroprotective properties. Ongoing research aims to determine whether this compound shares similar characteristics, potentially offering therapeutic benefits for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the benzimidazole core in (S)-2-(N-BOC-piperidin-3-yl)-1H-benzoimidazole?

- Methodological Answer : The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or carboxylic acids) under acidic or oxidative conditions. For example, refluxing o-phenylenediamine with substituted benzaldehydes in ethanol under HCl catalysis yields 2-substituted benzimidazoles. Post-functionalization with N-BOC-piperidine can be achieved via nucleophilic substitution or coupling reactions. Characterization involves IR, NMR (¹H/¹³C), and elemental analysis to confirm structural integrity .

Q. How is the stereochemical configuration (S) at the piperidin-3-yl position ensured during synthesis?

- Methodological Answer : Chiral resolution or enantioselective synthesis using chiral catalysts (e.g., BINOL-derived catalysts) can achieve the desired (S)-configuration. Alternatively, starting from enantiopure N-BOC-piperidin-3-yl precursors and monitoring stereochemistry via chiral HPLC or polarimetry ensures retention of configuration during coupling reactions .

Q. What are the optimal conditions for introducing the N-BOC protecting group to the piperidine moiety?

- Methodological Answer : The N-BOC group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Deprotection is typically performed under acidic conditions (e.g., TFA or HCl/dioxane) to regenerate the free amine while preserving the benzimidazole core .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) are used to simulate interactions between the compound and target proteins. For example, docking into the active site of histone deacetylases (HDACs) or dopamine receptors can predict binding affinities. Validation via in vitro assays (e.g., enzyme inhibition or radioligand displacement) confirms computational predictions .

Q. What strategies enable fluorine-18 radiolabeling of benzimidazole derivatives for pharmacokinetic or imaging studies?

- Methodological Answer : Fluorine-18 can be introduced via nucleophilic substitution (e.g., using [¹⁸F]KF) or trifluoromethylation of precursor molecules. For instance, lansoprazole analogs (benzimidazole derivatives) have been radiolabeled to study tau aggregation in Alzheimer’s disease models. Purification via HPLC ensures radiochemical purity >95% .

Q. How do structural modifications (e.g., substituents on benzimidazole or piperidine) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on benzimidazole or bulky groups on piperidine). LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) evaluate lipophilicity and half-life. Data from these assays guide optimization for improved bioavailability .

Q. What in vitro assays are suitable for assessing enzyme inhibitory activity of this compound?

- Methodological Answer : HDAC inhibition can be measured via fluorometric assays using acetylated lysine substrates. For receptor targets (e.g., dopamine D2), competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone) quantify IC₅₀ values. Dose-response curves and kinetic studies (e.g., kcat/Km) provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.